molecular formula C13H19NO3 B13368143 2-hydroxy-N-[1-(hydroxymethyl)-2-methylpropyl]-2-phenylacetamide

2-hydroxy-N-[1-(hydroxymethyl)-2-methylpropyl]-2-phenylacetamide

Cat. No.: B13368143
M. Wt: 237.29 g/mol
InChI Key: IWFPHCBWYQTOKG-PIJUOVFKSA-N
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Description

2-hydroxy-N-[1-(hydroxymethyl)-2-methylpropyl]-2-phenylacetamide is a chemical compound with a complex structure that includes hydroxyl, amide, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[1-(hydroxymethyl)-2-methylpropyl]-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with 2-amino-2-methyl-1,3-propanediol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[1-(hydroxymethyl)-2-methylpropyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-hydroxy-N-[1-(hydroxymethyl)-2-methylpropyl]-2-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[1-(hydroxymethyl)-2-methylpropyl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-N-[1-(hydroxymethyl)-2-methylpropyl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

(2R)-2-hydroxy-N-(1-hydroxy-3-methylbutan-2-yl)-2-phenylacetamide

InChI

InChI=1S/C13H19NO3/c1-9(2)11(8-15)14-13(17)12(16)10-6-4-3-5-7-10/h3-7,9,11-12,15-16H,8H2,1-2H3,(H,14,17)/t11?,12-/m1/s1

InChI Key

IWFPHCBWYQTOKG-PIJUOVFKSA-N

Isomeric SMILES

CC(C)C(CO)NC(=O)[C@@H](C1=CC=CC=C1)O

Canonical SMILES

CC(C)C(CO)NC(=O)C(C1=CC=CC=C1)O

Origin of Product

United States

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